Fluorescein-5(6)-sulfonic acid, trisodium salt
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Overview
Description
Synthesis Analysis
The synthesis of Fluorescein-5(6)-sulfonic acid, trisodium salt involves complex chemical reactions . The main structural modification of fluorescein occurs at the carboxyl group where different groups can be easily introduced to produce the spirolactam structure which is non-fluorescent . The spirolactam ring opening accounts for the fluorescence .Molecular Structure Analysis
The molecular weight of Fluorescein-5(6)-sulfonic acid, trisodium salt is 332.32 g/mol . It is a part of the xanthene class of dyes and shows excellent fluorescent properties .Chemical Reactions Analysis
Fluorescein-5(6)-sulfonic acid, trisodium salt is used in the development of various kinds of pH sensors . It is prone to photoquenching . The immobilization of this dye on silica microparticles is a significant aspect of its chemical reactions .Scientific Research Applications
1. Toxicity and Biocompatibility Studies
Lutty (1978) explored the intravenous toxicity of various dyes, including sodium fluorescein, assessing their suitability for angiography. This study focused on intravenous LD50, histopathological damage, and metabolism, revealing insights into the dye's toxicity and biocompatibility for medical imaging applications (Lutty, 1978).
2. Optical Fiber Temperature Sensors
García Moreda et al. (2006) investigated fluorophores, including fluorescein derivatives, for developing fluorescence-based temperature sensors. This research highlighted the potential of these dyes in advanced sensor technology, particularly in thermal transitions and dynamic range detection (García Moreda et al., 2006).
3. Synthesis and Solubility Improvement
Jiao, Han, and Burgess (2003) described methods for synthesizing regioisomerically pure halogenated fluoresceins, including sulfonic acid derivatives. These techniques improved the water solubility of these dyes, enhancing their utility in various scientific applications (Jiao et al., 2003).
4. Detection of Organic Anions
Desbène et al. (1995) used fluorescein sodium salt for indirect fluorimetric detection of organic anions, highlighting its application in analytical chemistry. This study provided valuable insights into the detection thresholds and reproducibility of this technique (Desbène et al., 1995).
5. Photocatalytic Activity
Ponyaev, Martynova, and El'tsov (2001) investigated the acid-base, absorption, and luminescence properties of sulfo derivatives of fluorescein. This study provided essential data on the photocatalytic activity of these dyes, particularly in hydrogen generation from water (Ponyaev et al., 2001).
6. Fluorescein Chlorination Studies
Hurst et al. (1984) examined the myeloperoxidase-dependent chlorination of fluorescein compounds, contributing to our understanding of cellular and molecular processes involving these dyes (Hurst et al., 1984).
7. pH Sensing Applications
Zhujun and Seitz (1984) developed a sensor using the trisodium salt of 8-hydroxyl-1,3,6-pyridine trisulfonic acid for quantifying pH values, demonstrating the utility of fluorescein derivatives in creating sensitive and reliable pH sensors (Zhujun & Seitz, 1984).
8. Water Solubilization and Fluorescence Enhancement
Romieu et al. (2010) synthesized water-soluble fluorescent dyes by post-synthetic sulfonation, enhancing the properties of fluorescein and rhodamine dyes for diverse applications (Romieu et al., 2010).
Safety And Hazards
Fluorescein-5(6)-sulfonic acid, trisodium salt is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes . If swallowed, it is advised to clean the mouth with water and drink afterwards plenty of water .
Future Directions
properties
CAS RN |
445289-99-6 |
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Product Name |
Fluorescein-5(6)-sulfonic acid, trisodium salt |
Molecular Formula |
C20H9Na3O8S |
Molecular Weight |
478.32 |
Origin of Product |
United States |
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